3-Isoquinolinecarboxylic acid, 7-methoxy-
CAS No.: 224321-76-0
Cat. No.: VC7097602
Molecular Formula: C11H9NO3
Molecular Weight: 203.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 224321-76-0 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.197 |
IUPAC Name | 7-methoxyisoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) |
Standard InChI Key | CQVOLMIAFMVGMJ-UHFFFAOYSA-N |
SMILES | COC1=CC2=CN=C(C=C2C=C1)C(=O)O |
Introduction
3-Isoquinolinecarboxylic acid, 7-methoxy-, also known as 7-methoxyisoquinoline-3-carboxylic acid, is a compound with the molecular formula C11H9NO3 and a molecular weight of approximately 203.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in pharmaceutical research.
Synthesis and Applications
While specific synthesis methods for 3-Isoquinolinecarboxylic acid, 7-methoxy- are not detailed in the available literature, compounds within the isoquinoline family are often synthesized through various organic chemistry techniques, such as the Pomeranz-Fritsch reaction or the Bischler-Napieralski reaction.
Tetrahydroisoquinolines (THIQs)
-
Biological Activities: THIQs, closely related to isoquinolines, exhibit a broad range of biological activities, including anti-cancer properties. Compounds containing the 6,7-dimethoxy-THIQ fragment have shown promising anti-proliferative activity .
Quinoxaline Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume